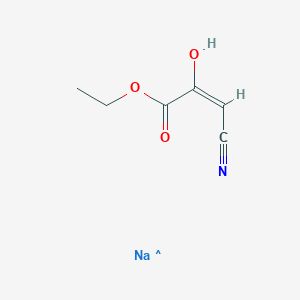

2-Propenoic acid, 3-cyano-2-hydroxy-, ethyl ester, sodium salt, (2E)-

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

. It is a sodium salt of ethyl cyanoacrylate, which is a cyanoacrylic acid derivative. This compound is known for its strong adhesive properties and is commonly used in medical and industrial adhesives.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 2-Propenoic acid, 3-cyano-2-hydroxy-, ethyl ester, sodium salt, (2E)- involves the reaction of cyanoacrylic acid with ethanol in the presence of a strong base such as sodium hydroxide. The reaction proceeds through the esterification of cyanoacrylic acid to form ethyl cyanoacrylate, which is then neutralized with sodium hydroxide to produce the sodium salt.

Industrial Production Methods: In industrial settings, the production of this compound is typically carried out in large-scale reactors under controlled conditions to ensure high purity and yield. The process involves the continuous addition of cyanoacrylic acid and ethanol to a reactor containing sodium hydroxide, followed by purification steps to remove any impurities.

Analyse Chemischer Reaktionen

Types of Reactions: 2-Propenoic acid, 3-cyano-2-hydroxy-, ethyl ester, sodium salt, (2E)- undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Oxidation reactions can be carried out using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: Substitution reactions typically involve the replacement of the cyano group with other functional groups using appropriate reagents.

Major Products Formed:

Oxidation: The oxidation of this compound can lead to the formation of carboxylic acids or their derivatives.

Reduction: Reduction reactions can produce amines or other reduced derivatives.

Substitution: Substitution reactions can result in the formation of various substituted cyanoacrylates.

Wissenschaftliche Forschungsanwendungen

2-Propenoic acid, 3-cyano-2-hydroxy-, ethyl ester, sodium salt, (2E)- is widely used in scientific research due to its unique properties. It finds applications in:

Chemistry: Used as a reagent in organic synthesis and as a building block for the preparation of various chemical compounds.

Biology: Employed in molecular biology research for the preparation of DNA and RNA probes.

Medicine: Utilized in medical adhesives for wound closure and tissue bonding.

Industry: Applied in the production of industrial adhesives, coatings, and sealants.

Wirkmechanismus

The mechanism by which 2-Propenoic acid, 3-cyano-2-hydroxy-, ethyl ester, sodium salt, (2E)- exerts its effects involves its strong adhesive properties. The compound forms strong bonds with various surfaces, including skin and tissue, through a process known as polymerization. The cyano group in the compound reacts with moisture to form a polymer network, resulting in a strong adhesive bond.

Molecular Targets and Pathways Involved: The primary molecular target of this compound is the moisture present on the surface to which it is applied. The reaction with moisture initiates the polymerization process, leading to the formation of a strong adhesive bond.

Vergleich Mit ähnlichen Verbindungen

Ethyl cyanoacrylate

Butyl cyanoacrylate

Methyl cyanoacrylate

Biologische Aktivität

2-Propenoic acid, 3-cyano-2-hydroxy-, ethyl ester, sodium salt, commonly referred to as ethyl cyanoacrylate or its sodium salt form, is a compound of significant interest in the field of medicinal chemistry due to its diverse biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, focusing on its antioxidant and anticancer properties, as well as its interactions at the molecular level.

- Chemical Formula : C₆H₇NNaO₃

- Molecular Weight : 164.11 g/mol

- CAS Registry Number : 627076-29-3

Biological Activity Overview

Recent studies have highlighted the potential of 2-propenoic acid, 3-cyano-2-hydroxy-, ethyl ester, sodium salt in various biological applications:

- Antioxidant Activity : The compound has demonstrated significant antioxidant properties, which are crucial in mitigating oxidative stress and preventing cellular damage.

- Anticancer Effects : In vivo studies have shown that this compound exerts anticancer effects against Ehrlich ascites carcinoma (EAC) cells. It has been observed to reduce tumor volume and cell count significantly.

The mechanism by which this compound exhibits its biological effects involves several pathways:

- Apoptosis Induction : Treatment with the sodium salt of the compound has been shown to elevate the expression of caspase 3, a key player in the apoptotic pathway, while reducing levels of osteopontin, which is involved in cancer progression .

- Histopathological Improvements : Histological examinations revealed improvements in liver and kidney tissues without adverse effects, suggesting a favorable safety profile for therapeutic applications .

Case Studies

- Study on EAC Cells :

Data Table: Summary of Biological Activities

Eigenschaften

CAS-Nummer |

627076-29-3 |

|---|---|

Molekularformel |

C6H6NNaO3 |

Molekulargewicht |

163.11 g/mol |

IUPAC-Name |

sodium;1-cyano-3-ethoxy-3-oxoprop-1-en-2-olate |

InChI |

InChI=1S/C6H7NO3.Na/c1-2-10-6(9)5(8)3-4-7;/h3,8H,2H2,1H3;/q;+1/p-1 |

InChI-Schlüssel |

UJIPHZNUWCAKEM-UHFFFAOYSA-M |

SMILES |

CCOC(=O)C(=CC#N)O.[Na] |

Isomerische SMILES |

CCOC(=O)/C(=C\C#N)/O.[Na] |

Kanonische SMILES |

CCOC(=O)C(=CC#N)[O-].[Na+] |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.